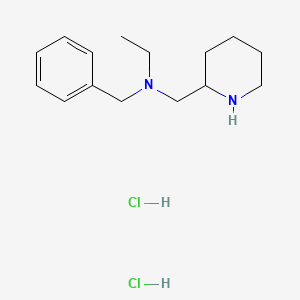

N-Benzyl-N-(piperidin-2-ylmethyl)ethanamine dihydrochloride

Description

N-Benzyl-N-(piperidin-2-ylmethyl)ethanamine dihydrochloride is a chemical compound with the molecular formula C15H25ClN2. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

N-benzyl-N-(piperidin-2-ylmethyl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2.2ClH/c1-2-17(12-14-8-4-3-5-9-14)13-15-10-6-7-11-16-15;;/h3-5,8-9,15-16H,2,6-7,10-13H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKMYDYEAHDVHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCCCN1)CC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(piperidin-2-ylmethyl)ethanamine dihydrochloride typically involves the reaction of benzyl chloride with 2-piperidinylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(piperidin-2-ylmethyl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Oxidation: Formation of benzyl alcohol and piperidine derivatives.

Reduction: Formation of n-Benzyl-n-(2-piperidinylmethyl)-1-ethanamine.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H25ClN2

- Molar Mass : 268.83 g/mol

- CAS Number : 1220017-07-1

The compound features a benzyl group attached to a piperidine ring, further substituted by an ethanamine moiety. The dihydrochloride form enhances its solubility in water, facilitating various biological applications.

Scientific Research Applications

1. Chemistry

- Intermediate in Organic Synthesis : This compound serves as a precursor for the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic chemistry.

2. Biology

- Biological Pathway Studies : It is employed in research to study biological pathways and interactions, particularly those involving neurotransmitter systems. This includes investigations into dopamine and serotonin pathways, which are crucial for understanding mood regulation and cognitive functions.

3. Medicine

- Therapeutic Potential : N-Benzyl-N-(piperidin-2-ylmethyl)ethanamine dihydrochloride has been investigated for its potential therapeutic effects, including:

- Antidepressant Activity : By modulating serotonin pathways, it may serve as a candidate for treating depression.

- Neuropharmacological Effects : Studies have indicated stimulant properties that enhance alertness and cognitive function by increasing dopaminergic activity.

4. Industry

- Production of Specialty Chemicals : The compound is utilized in the production of specialty chemicals and materials, contributing to various industrial applications.

Case Studies and Research Findings

Recent studies have highlighted various aspects of this compound:

| Study Focus | Findings |

|---|---|

| Antiviral Activity | Research on related compounds has shown promising antiviral effects against Ebola virus entry mechanisms, suggesting structural analogs could yield significant therapeutic benefits against viral infections. |

| Cancer Research | Investigations into novel piperidine derivatives have revealed enhanced potency against specific cancer cell lines, indicating potential applications in oncology. |

| Neuroprotective Agents | Studies on benzoylpiperidine fragments suggest their potential as neuroprotective agents due to metabolic stability and ability to modulate various brain targets. |

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- n-Benzyl-n-methyl-2-(2-piperidinyl)-1-ethanamine dihydrochloride

- n-Benzyl-n-(2-piperidinylmethyl)-1-ethanamine hydrochloride

Uniqueness

N-Benzyl-N-(piperidin-2-ylmethyl)ethanamine dihydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound in scientific research and industrial applications.

Biological Activity

N-Benzyl-N-(piperidin-2-ylmethyl)ethanamine dihydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the context of neurotransmitter systems and therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl group attached to a piperidine ring, with an ethanamine moiety enhancing its solubility and biological activity. The dihydrochloride form indicates the presence of two hydrochloride ions, which improve solubility in aqueous environments, making it suitable for various biological assays.

The compound primarily interacts with neurotransmitter systems, notably influencing dopamine and serotonin pathways. Its mechanism involves binding to specific receptors or enzymes, modulating their activity, and subsequently affecting biochemical cascades within the cell. The following table summarizes key interactions and effects:

Neuropharmacological Effects

Research indicates that this compound exhibits stimulant properties, potentially making it a candidate for treating neurodegenerative conditions such as Alzheimer's disease. By inhibiting AChE, it may alleviate memory deficits associated with cholinergic dysfunction. A comparative molecular field analysis (CoMFA) highlighted its effectiveness in enhancing cholinergic transmission through AChE inhibition, suggesting a strong correlation between structure and pharmacological activity .

Antimicrobial Activity

In addition to its neuropharmacological implications, derivatives of this compound have shown promising antibacterial and antifungal activities. Studies have demonstrated that certain piperidine derivatives exhibit significant inhibition against various pathogenic bacteria and fungi, indicating potential applications in treating infectious diseases .

Case Studies and Research Findings

- Alzheimer's Disease Treatment : A study demonstrated that N-benzylpiperidine derivatives could inhibit both AChE and butyrylcholinesterase (BuChE), suggesting a multi-targeted approach to Alzheimer's therapy. The incorporation of piperidine moieties improved brain exposure and efficacy against cholinesterase enzymes .

- Antimicrobial Properties : In vitro tests on piperidine derivatives revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating or withdrawing groups on the piperidine ring enhanced their bioactivity .

- Structure-Activity Relationship (SAR) : Research on various benzylpiperidine derivatives has established a SAR framework that correlates specific structural features with biological activity. This framework aids in the design of more effective compounds targeting neurotransmitter systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.